molecular formula C28H41N3O3 B1677858 Oxethazaine CAS No. 126-27-2

Oxethazaine

Cat. No. B1677858
CAS RN: 126-27-2
M. Wt: 467.6 g/mol
InChI Key: FTLDJPRFCGDUFH-UHFFFAOYSA-N
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Description

Oxethazaine, also known as oxethazaince, is a potent surface analgesic with the molecular formula N, N-bis- (N-methyl-N-phenyl-t-butyl-acetamide)-beta-hydroxyethylamine . It is mainly prescribed in combination with antacids to relieve esophagitis, dyspepsia, and other gastric disorders .


Molecular Structure Analysis

Oxethazaine has a molecular formula of C28H41N3O3 and a molecular weight of 467.64 . Its structure includes a symmetric molecule around the ethanolamine amino group, bound to two amides and two aromatic rings .


Chemical Reactions Analysis

Oxethazaine has been found to complex with hydroxypropyl-beta-cyclodextrin (HP-β-CD), which improves its solubility . The complex formation was confirmed by phase-solubility data, X-ray, Scanning Electron Microscopy, and DOSY- 1 H-NMR experiments .


Physical And Chemical Properties Analysis

Oxethazaine has a molecular formula of C28H41N3O3 and a molecular weight of 467.64 . .

Scientific Research Applications

Summary of the Application

Oxethazaine has been used in combination with colistin to enhance its antibacterial activity against gram-negative pathogens . This is particularly important due to the rapid spread of bacteria with plasmid-mediated resistance to antibiotics .

Methods of Application or Experimental Procedures

The synergistic activity of Oxethazaine combined with colistin was investigated in vitro using checkerboard assays and time-kill curves . The synergistic mechanisms of their combination were explored by fluorescent dye, scanning electron microscopy (SEM), and LC-MS/MS . The synergistic efficacy was evaluated in vivo by the Galleria mellonella and mouse sepsis models .

Results or Outcomes

Oxethazaine was found to effectively enhance the antibacterial activity of colistin against both mcr-positive and -negative pathogens . Mechanistic assays revealed that Oxethazaine could improve the ability of colistin to destruct bacterial outer membrane and cytoplasmic membrane permeability . Their combination triggered the accumulation of reactive oxygen species causing additional damage to the membrane structure resulting in cell death . Furthermore, Oxethazaine significantly enhanced the therapeutic efficacy of colistin in two animal models .

2. Increased Drug Solubility and Decreased Cytotoxicity

Summary of the Application

Oxethazaine has been complexed with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to increase its solubility, decrease its cytotoxicity, and provide analgesia at inflamed tissues .

Methods of Application or Experimental Procedures

The inclusion complex was formed by co-solubilization, followed by a job plot analysis to determine stoichiometry of complexation and dialysis equilibrium analysis . Complex formation was confirmed by phase-solubility data, X-ray, Scanning Electron Microscopy, and DOSY-1H-NMR experiments . In vitro cytotoxicity was analyzed by MTT test in 3T3 fibroblasts . In vivo analgesia was tested by Von Frey test (inflammatory wounds – rats) .

Results or Outcomes

Oxethazaine complexed (1:1 molar ratio) with HP-β-CD, as indicated by loss of OXZ crystalline structure (X-ray) and strong host: guest interaction (NMR, K = 198/m), besides increased solubility . In vitro cell survival improved with the complex (IC50 OXZ = 28.9 μm, OXZ: HP-β-CD = 57.8 μm) . In addition, the complex (0.1% OXZ) promoted in vivo analgesia for the same time that 2% lidocaine/epinephrine did .

Safety And Hazards

Oxethazaine is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment should be used and all sources of ignition should be removed .

Future Directions

Oxethazaine has been found to inhibit the proliferation and migration of esophageal cancer cells . It binds directly to AURKA, suppresses AURKA activity, and inhibits the downstream effectors of AURKA . This suggests that Oxethazaine can inhibit ESCC proliferation and metastasis in vitro and in vivo by targeting AURKA . This indicates a potential future direction for the use of Oxethazaine in cancer treatment .

properties

IUPAC Name

2-[2-hydroxyethyl-[2-[methyl-(2-methyl-1-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide
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InChI

InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3
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InChI Key

FTLDJPRFCGDUFH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2
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Molecular Formula

C28H41N3O3
Record name OXETHAZAINE
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Related CAS

13930-31-9 (hydrochloride)
Record name Oxethazaine [USAN:JAN]
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DSSTOX Substance ID

DTXSID0025818
Record name Oxethazaine
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Molecular Weight

467.6 g/mol
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Physical Description

Oxethazaine is a white powder. (NTP, 1992)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), <0.1 g/100 ml at 23 ºC
Record name OXETHAZAINE
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Mechanism of Action

Oxetacaine inhibits gastric acid secretion by suppressing gastrin secretion. Moreover, oxetacaine exerts a local anesthetic effect on the gastric mucosa. This potent local anesthetic effect of oxetacaine may be explained by its unique chemical characteristics in which, as a weak base, it is relatively non-ionized in acidic solutions whereas its hydrochloride salt is soluble in organic solvents and it can penetrate cell membranes. Oxetacaine diminishes the conduction of sensory nerve impulses near the application site which in order reduces the permeability of the cell membrane to sodium ions. This activity is performed by the incorporation of the unionized form into the cell membrane.
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Product Name

Oxethazaine

CAS RN

126-27-2
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Melting Point

219 to 220 °F (NTP, 1992), 100-101 ºC
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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